molecular formula C11H11N3 B13077862 2-(5-Amino-1H-indol-1-yl)propanenitrile

2-(5-Amino-1H-indol-1-yl)propanenitrile

Cat. No.: B13077862
M. Wt: 185.22 g/mol
InChI Key: IIPKJRLENDOVRL-UHFFFAOYSA-N
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Description

Its structure features an indole core substituted with an amino group at the 5-position and a propanenitrile moiety at the 1-position. The nitrile group enhances its reactivity and binding affinity to biological targets, while the indole scaffold is a common pharmacophore in bioactive molecules.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(5-aminoindol-1-yl)propanenitrile

InChI

InChI=1S/C11H11N3/c1-8(7-12)14-5-4-9-6-10(13)2-3-11(9)14/h2-6,8H,13H2,1H3

InChI Key

IIPKJRLENDOVRL-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with indole, which is functionalized at the 5-position.

    Propanenitrile Introduction: The propanenitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by a nitrile group.

Industrial Production Methods

Industrial production of 2-(5-Amino-1H-indol-1-yl)propanenitrile may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

2-(5-Amino-1H-indol-1-yl)propanenitrile is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

The compound’s indole structure is crucial in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine

Indole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The biological activity of 2-(5-Amino-1H-indol-1-yl)propanenitrile is primarily due to its ability to interact with various molecular targets, such as enzymes and receptors. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Features

The compound shares structural motifs with other nitrile-containing heterocycles, though direct pharmacological comparisons are sparse. Below is a comparative analysis based on molecular features and available

Compound Name Molecular Formula Key Structural Features Reported Activity Source
2-(5-Amino-1H-indol-1-yl)propanenitrile C₁₁H₁₀N₄ Indole core, 5-amino substituent, 1-propanenitrile No direct activity data N/A
2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile C₁₄H₁₄N₂ Tetrahydronaphthyl core, propanenitrile side chain Identified in environmental screening (herring samples); no biological activity data
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile C₂₀H₁₉N₅ Pyrimidoindole core, ethynyl group, propanenitrile-piperidine hybrid IC₅₀ = 2.24 µM (GSK-3β inhibition)

Key Observations :

  • Core Heterocycle Differences: The indole in this compound contrasts with the pyrimidoindole in ’s compound and the tetrahydronaphthyl group in . Pyrimidoindoles often exhibit enhanced kinase affinity due to extended π-conjugation .
  • Nitrile Positioning : The propanenitrile moiety in the target compound is directly attached to the indole nitrogen, whereas in ’s compound, it is part of a piperidine-propanenitrile side chain. This positional variance could alter pharmacokinetic properties like solubility and membrane permeability.
Pharmacological Potential

The nitrile’s electrophilic nature may facilitate covalent binding to cysteine residues in kinase active sites, a mechanism observed in kinase inhibitors like ibrutinib .

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